REACTION_CXSMILES
|
Cl[C:2]1[C:7]2[CH:8]=[C:9]([C:11]([N:13]([CH3:15])[CH3:14])=[O:12])[O:10][C:6]=2[CH:5]=[C:4]([N+:16]([O-])=O)[C:3]=1[O:19][CH3:20].[H][H]>[Pd].C1COCC1.CN(C=O)C>[NH2:16][C:4]1[C:3]([O:19][CH3:20])=[CH:2][C:7]2[CH:8]=[C:9]([C:11]([N:13]([CH3:15])[CH3:14])=[O:12])[O:10][C:6]=2[CH:5]=1 |f:3.4|
|
Name
|
4-Chloro-5-methoxy-N,N-dimethyl-6-nitrobenzofuran-2-carboxamide
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Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC2=C1C=C(O2)C(=O)N(C)C)[N+](=O)[O-])OC
|
Name
|
TEA
|
Quantity
|
184 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
90 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
THF DMF
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
to stir for an additional 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a brown solid (400 mg, quant.), which
|
Type
|
CUSTOM
|
Details
|
was taken through to the next step with no further purification
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC2=C(C=C(O2)C(=O)N(C)C)C=C1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |